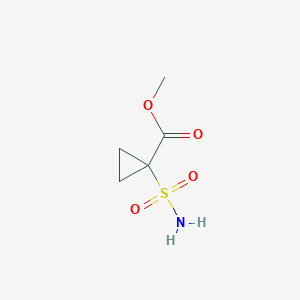
Methyl 1-(aminosulfonyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-sulfamoylcyclopropane-1-carboxylate is an organic compound with the molecular formula C5H9NO4S This compound features a cyclopropane ring substituted with a sulfamoyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-sulfamoylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the sulfamoyl and carboxylate groups. One common method involves the reaction of cyclopropane derivatives with sulfamoyl chloride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of methyl 1-sulfamoylcyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-sulfamoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-sulfamoylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-sulfamoylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A precursor for ethylene synthesis in plants.
Sulfonimidates: Organosulfur compounds with similar structural features.
Uniqueness
Methyl 1-sulfamoylcyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring and sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H9NO4S |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
methyl 1-sulfamoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H9NO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3,(H2,6,8,9) |
InChI Key |
ULVIROVWMYVZRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















